N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide
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Description
N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)picolinamide is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds with a pyrrolidine ring have been reported to interact with a variety of targets, including the vanilloid receptor 1, the insulin-like growth factor 1 receptor, and various enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It is known that the pyrrolidine ring, a common feature in this class of compounds, contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This suggests that the compound may interact with its targets in a stereo-specific manner, leading to changes in the targets’ function.
Biochemical Pathways
Compounds with a similar structure have been reported to inhibit a wide range of enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Similar compounds have been reported to have antioxidative and antibacterial properties, and their effects on cell cycle have been characterized .
Action Environment
The spatial orientation of substituents in the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Properties
IUPAC Name |
N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-14(20-15(22)13-7-3-4-8-17-13)12(2)19-16(18-11)21-9-5-6-10-21/h3-4,7-8H,5-6,9-10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQCPOSGCZMISF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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